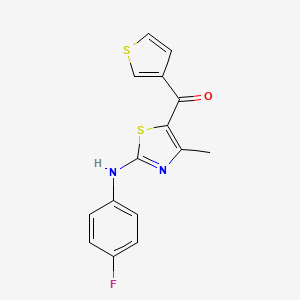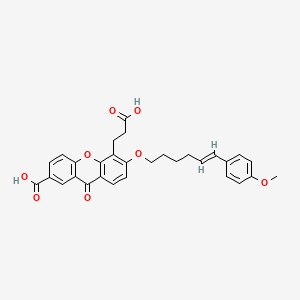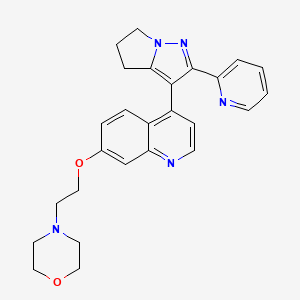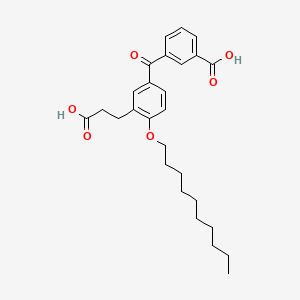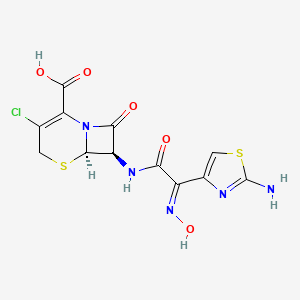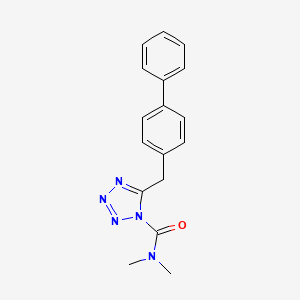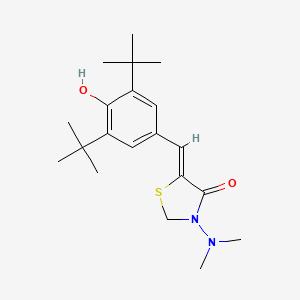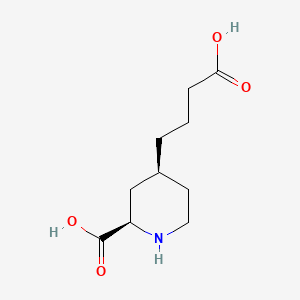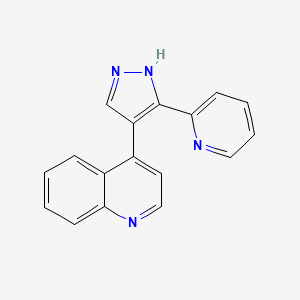
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)chinolin
Übersicht
Beschreibung
Dieses kleine Molekül zielt speziell auf TGF-β RI mit einem IC₅₀-Wert von 59 Nanomol ab und ist weniger effektiv auf TGF-β RII und Mixed Lineage Kinase-7 (MLK-7) mit IC₅₀-Werten von 400 Nanomol bzw. 1400 Nanomol .
Präparationsmethoden
Die Synthese von LY-364947 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .
Wissenschaftliche Forschungsanwendungen
LY-364947 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den TGF-β-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Biologie: LY-364947 wird verwendet, um die Rolle der TGF-β-Signalübertragung bei Zellwachstum, Differenzierung und Migration zu untersuchen.
Medizin: Die Verbindung wird hinsichtlich ihrer potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen die TGF-β-Signalübertragung dysreguliert ist, wie z. B. Krebs und Fibrose.
Industrie: LY-364947 wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf den TGF-β-Weg abzielen
Wirkmechanismus
LY-364947 übt seine Wirkungen aus, indem es selektiv den TGF-β-Rezeptor vom Typ I (TGF-β RI) hemmt. Diese Hemmung blockiert die nachgeschalteten Signalwege, die durch TGF-β aktiviert werden, was zur Regulierung verschiedener zellulärer Prozesse wie Zellinvasion, Differenzierung und Apoptose führt. Zu den beteiligten molekularen Zielstrukturen gehören TGF-β RI, TGF-β RII und MLK-7 .
Vorbereitungsmethoden
The synthesis of LY-364947 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
LY-364947 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: LY-364947 kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionen werden oft unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte, reduzierte und substituierte Derivate von LY-364947.
Wirkmechanismus
LY-364947 exerts its effects by selectively inhibiting the TGF-β type-I receptor (TGF-β RI). This inhibition blocks the downstream signaling pathways activated by TGF-β, leading to the regulation of various cellular processes such as cell invasion, differentiation, and apoptosis. The molecular targets involved include TGF-β RI, TGF-β RII, and MLK-7 .
Vergleich Mit ähnlichen Verbindungen
LY-364947 ist in seiner hohen Selektivität und Potenz für TGF-β RI im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen sind:
SB-431542: Ein weiterer selektiver Inhibitor von TGF-β RI mit unterschiedlichen Selektivitäts- und Potenzprofilen.
A-83-01: Eine Verbindung, die TGF-β RI und andere verwandte Kinasen mit unterschiedlichem Selektivitätsgrad hemmt.
SD-208: Ein selektiver Inhibitor von TGF-β RI mit unterschiedlichen pharmakokinetischen Eigenschaften.
LY-364947 zeichnet sich durch seine spezifische Zielrichtung auf TGF-β RI mit minimalen Off-Target-Effekten aus, was es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXZJCWDGCXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332266 | |
| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396129-53-6 | |
| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


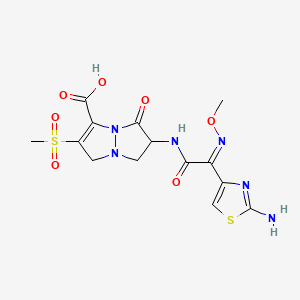
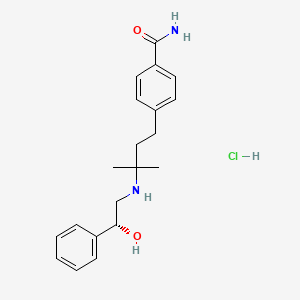

![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)
